molecular formula C10H6Cl2N2O6 B14703076 3,6-Dichloro-2,4-dinitrophenyl crotonate CAS No. 24291-70-1

3,6-Dichloro-2,4-dinitrophenyl crotonate

Cat. No.: B14703076
CAS No.: 24291-70-1
M. Wt: 321.07 g/mol
InChI Key: IKGIEJXDCGZBBZ-NSCUHMNNSA-N
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Description

3,6-Dichloro-2,4-dinitrophenyl crotonate is an organic compound with the molecular formula C10H6Cl2N2O6. It is a derivative of crotonic acid and is characterized by the presence of dichloro and dinitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,4-dinitrophenyl crotonate typically involves the esterification of crotonic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2,4-dinitrophenyl crotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl crotonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,6-Dichloro-2,4-dinitrophenyl crotonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl crotonate involves its interaction with specific molecular targets. The compound’s dichloro and dinitrophenyl groups play a crucial role in its reactivity and biological activity. It can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-2,4-dinitrophenyl acetate
  • 3,6-Dichloro-2,4-dinitrophenyl propionate
  • 3,6-Dichloro-2,4-dinitrophenyl butyrate

Uniqueness

3,6-Dichloro-2,4-dinitrophenyl crotonate is unique due to its specific ester linkage with crotonic acid, which imparts distinct chemical and biological properties.

Properties

CAS No.

24291-70-1

Molecular Formula

C10H6Cl2N2O6

Molecular Weight

321.07 g/mol

IUPAC Name

(3,6-dichloro-2,4-dinitrophenyl) (E)-but-2-enoate

InChI

InChI=1S/C10H6Cl2N2O6/c1-2-3-7(15)20-10-5(11)4-6(13(16)17)8(12)9(10)14(18)19/h2-4H,1H3/b3-2+

InChI Key

IKGIEJXDCGZBBZ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC=CC(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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